アニソジン

概要

説明

科学的研究の応用

アニソジンは、幅広い科学研究で応用されています。

化学: アニソジンは、トロパンアルカロイドとその誘導体の研究における標準物質として使用されます。

生物学: ムスカリン性アセチルコリン受容体アンタゴニストの生物系への影響を研究するためのツールとして役立ちます。

作用機序

生化学分析

Biochemical Properties

Anisodine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It competes with acetylcholine for binding to muscarinic receptors, thereby blocking nerve impulse transmission and interfering with cholinergic neurotransmission . Additionally, Anisodine interacts with α1-adrenergic receptors, inhibiting their activity . These interactions result in the modulation of physiological functions such as vasodilation and reduced smooth muscle contractions.

Cellular Effects

Anisodine exerts multiple effects on different cell types and cellular processes. It has been shown to protect endothelial cells by preserving the endothelial glycocalyx and enhancing nitric oxide production . Anisodine also influences cell signaling pathways, such as the Akt/GSK-3β pathway, which is involved in cell survival and apoptosis . Furthermore, Anisodine affects gene expression by modulating the activity of transcription factors and enzymes involved in cholinergic and adrenergic signaling .

Molecular Mechanism

At the molecular level, Anisodine exerts its effects through several mechanisms. It binds to muscarinic acetylcholine receptors, preventing acetylcholine from activating these receptors and thereby inhibiting cholinergic signaling . Anisodine also acts as an antagonist to α1-adrenergic receptors, blocking the binding of adrenergic agonists and reducing adrenergic signaling . These interactions lead to decreased smooth muscle contractions and vasodilation, contributing to its therapeutic effects in conditions like acute circulatory shock.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Anisodine have been observed to change over time. Studies have shown that Anisodine is rapidly absorbed and exerts its effects within a short period . Its stability and degradation over time can influence its long-term effects on cellular function. For instance, prolonged exposure to Anisodine has been associated with sustained improvements in microcirculation and reduced oxidative stress .

Dosage Effects in Animal Models

The effects of Anisodine vary with different dosages in animal models. Low doses of Anisodine hydrobromide have been shown to induce neuroprotective effects in chronic cerebral hypoperfusion rats, improving cognitive deficits and reducing neuronal apoptosis . Higher doses can lead to adverse effects on cardiovascular and respiratory functions, such as increased heart rate and blood pressure . These findings highlight the importance of dosage optimization to maximize therapeutic benefits while minimizing potential risks.

Metabolic Pathways

Anisodine is involved in several metabolic pathways, particularly those related to tropane alkaloid biosynthesis. It interacts with enzymes such as littorine mutase/monooxygenase, diamine oxidase, and alcohol dehydrogenase, which play roles in the biosynthesis of tropane alkaloids . These interactions can influence metabolic flux and the levels of metabolites involved in cholinergic and adrenergic signaling pathways.

Transport and Distribution

Within cells and tissues, Anisodine is transported and distributed through interactions with specific transporters and binding proteins. The compound is known to accumulate in certain tissues, such as the brain and cardiovascular system, where it exerts its therapeutic effects . The distribution of Anisodine is influenced by factors such as tissue permeability and the presence of specific transporters that facilitate its uptake and localization.

Subcellular Localization

Anisodine’s subcellular localization is crucial for its activity and function. It is primarily localized in the cytoplasm and interacts with various cellular compartments, including the endoplasmic reticulum and mitochondria . These interactions are mediated by targeting signals and post-translational modifications that direct Anisodine to specific subcellular locations, where it can modulate cellular processes and signaling pathways.

準備方法

合成経路と反応条件: アニソジンは、6-β-アセチルトロピンを原料として効率的に合成できます。 合成における重要なステップは、シャープレス不斉ジヒドロキシル化 (AD) 反応です . この方法により、(-)-アニソジンを高いエナンチオマー純度で製造することができます。

工業的製造方法: アニソジンの工業的製造には、通常、超微粉砕と滴下錠剤製剤プロセスが用いられます。 これらの方法は、アニソジン臭化水素酸塩の崩壊速度と溶解速度を向上させ、治療効果と安定性を向上させます .

化学反応の分析

反応の種類: アニソジンは、次のようなさまざまな化学反応を起こします。

酸化: アニソジンは、酸化されて対応する酸化物を形成することができます。

還元: 還元反応により、アニソジンを還元型に変換することができます。

置換: アニソジンは、置換反応を起こし、官能基が他の基に置き換わることができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。

還元: 水素化リチウムアルミニウムと水素化ホウ素ナトリウムなどの還元剤が使用されます。

置換: 条件は置換基によって異なりますが、一般的な試薬にはハロゲンとアルキル化剤があります。

主な生成物: これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。例えば、酸化によりアニソジン酸化物が生成され、還元により還元アニソジン誘導体が生成される可能性があります。

類似化合物との比較

アニソジンは、アトロピン、アニソダミン、スコポラミンなどの他のトロパンアルカロイドと比較されることが多いです . これらの化合物はすべて同様の抗コリン作用を共有していますが、アニソジンは、ムスカリン性アセチルコリン受容体アンタゴニストとα1アドレナリン受容体アンタゴニストの両方として二重に作用する点がユニークです . この二重作用は、急性循環虚脱や虚血性眼疾患の治療に特に効果的です .

類似化合物:

アトロピン: 主にムスカリン性アセチルコリン受容体アンタゴニストとして使用されます。

アニソダミン: アニソジンに似ていますが、薬物動態が異なります。

スコポラミン: 乗り物酔い、術後悪心などに使用されることが知られています。

結論として、アニソジンは、医学と科学研究で重要な応用を持つ汎用性の高い化合物です。そのユニークな作用機序とさまざまな状態の治療における有効性は、臨床および研究の両方において貴重なツールとなっています。

特性

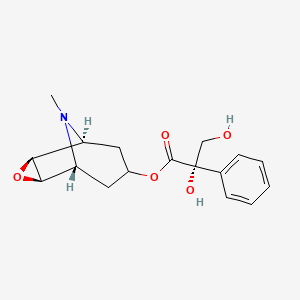

IUPAC Name |

[(1S,2S,4R,5R)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-2,3-dihydroxy-2-phenylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO5/c1-18-12-7-11(8-13(18)15-14(12)23-15)22-16(20)17(21,9-19)10-5-3-2-4-6-10/h2-6,11-15,19,21H,7-9H2,1H3/t11?,12-,13+,14-,15+,17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEJREKXHLFEVHN-QDXGGTILSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CC(CC1C3C2O3)OC(=O)C(CO)(C4=CC=CC=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1[C@@H]2CC(C[C@H]1[C@H]3[C@@H]2O3)OC(=O)[C@@](CO)(C4=CC=CC=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

76822-34-9 (hydrochloride) | |

| Record name | Anisodine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052646921 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID20967080 | |

| Record name | Anisodine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20967080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52646-92-1 | |

| Record name | Anisodine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052646921 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Anisodine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20967080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ANISODINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z75256J75J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Anisodine?

A1: Anisodine primarily acts as a muscarinic receptor antagonist. [, , , , ] It exhibits similar pharmacological properties to scopolamine, though generally with weaker potency. [, ]

Q2: Which muscarinic receptor subtypes are most affected by Anisodine?

A2: While Anisodine can modulate M1, M2, M4, and M5 receptors, research suggests a particularly significant interaction with the M2 subtype. [] This interaction seems crucial for its neuroprotective effects in cerebral ischemia models. []

Q3: How does Anisodine impact acetylcholine levels in the brain?

A3: Studies show that Anisodine can counteract the acetylcholine decrease induced by anisodine, a muscarinic agonist known to cause memory deficits. [, ] This suggests that Anisodine might help maintain acetylcholine balance in specific brain regions. [, ]

Q4: What are the downstream effects of Anisodine's muscarinic receptor antagonism?

A4: Anisodine's antagonism of muscarinic receptors leads to various downstream effects, including:

- Neuroprotection: It reduces neuronal necrosis and apoptosis in chronic cerebral hypoperfusion models. [] This effect is potentially linked to modulation of monoamine neurotransmitter systems and the central cholinergic system. []

- Improved Blood Flow: Anisodine demonstrably improves blood circulation in various ocular tissues, such as the retina and optic nerve. [, , , , ]

- Reduced Inflammation and Oxidative Stress: Research indicates a potential role of Anisodine in mitigating inflammation and oxidative damage, contributing to its protective effects in conditions like acute lung injury and hemorrhagic shock. [, ]

Q5: What is the molecular formula and weight of Anisodine?

A5: Anisodine has the molecular formula C17H23NO4 and a molecular weight of 305.37 g/mol. [, ]

Q6: What spectroscopic techniques are used to characterize Anisodine?

A6: Various techniques, including liquid chromatography-tandem mass spectrometry (LC-MS/MS), are employed for the identification and characterization of Anisodine and its metabolites. [, ]

Q7: What is known about the absorption, distribution, metabolism, and excretion (ADME) of Anisodine?

A8: Although detailed pharmacokinetic studies are not provided, research reveals the identification of Anisodine and its metabolites in rat plasma, feces, and intestinal flora using LC-MS/MS techniques. [, , ] This suggests successful absorption and systemic distribution following oral administration in rats.

Q8: What are the primary clinical applications of Anisodine?

A8: Anisodine shows promise in treating various ophthalmological and neurological conditions, particularly those involving ischemia or impaired blood flow. Clinical research highlights its potential in:

- Diabetic Retinopathy: Anisodine may help alleviate retinal functional damage following panretinal photocoagulation, a common treatment for diabetic retinopathy. [] It also shows potential in improving retinal blood supply after vitrectomy in proliferative diabetic retinopathy. []

- Optic Neuropathies: Studies suggest Anisodine's efficacy in treating traumatic optic neuropathy, potentially through improving blood flow to the optic nerve. [, , ] It may also benefit patients with non-arteritic anterior ischemic optic neuropathy. []

- Central Retinal Artery Occlusion: Anisodine shows promise in improving vision and visual field defects in patients with central retinal artery occlusion. []

- Blepharospasm: Research supports the use of Anisodine, often in combination with other therapies, for managing blepharospasm, a condition characterized by involuntary eyelid spasms. [, ]

Q9: What animal models are used to study the effects of Anisodine?

A9: Researchers utilize various animal models, primarily rodents like rats, to investigate Anisodine's effects. These include:

- Middle Cerebral Artery Occlusion (MCAO) in Rats: This model mimics ischemic stroke and helps study Anisodine's neuroprotective potential. []

- Chronic Cerebral Hypoperfusion (CCH) in Rats: Induced by bilateral common carotid artery ligation (2-VO), this model aids in understanding Anisodine's effects on chronic reduction of blood flow to the brain. []

- Oleic Acid-Induced Acute Lung Injury in Rats: This model facilitates the investigation of Anisodine's protective effects against lung injury. []

- Hemorrhagic Shock Models in Rats: These models help evaluate Anisodine's impact on organ damage following severe blood loss. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。